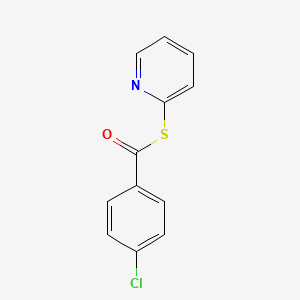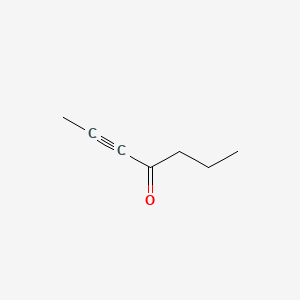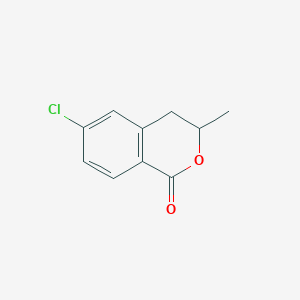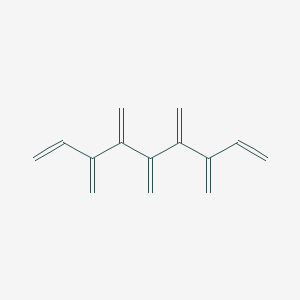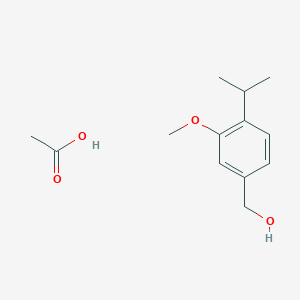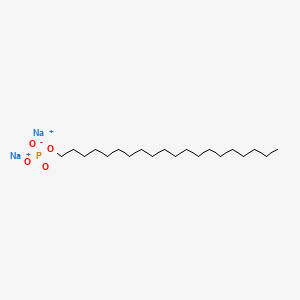
1-Eicosanol, phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosanol, phosphate, sodium salt is a chemical compound that combines the long-chain fatty alcohol 1-eicosanol with a phosphate group and sodium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Eicosanol, phosphate, sodium salt can be synthesized through the phosphorylation of 1-eicosanol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) as the phosphorylating agents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale phosphorylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Eicosanol, phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-eicosanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form different phosphorus-containing compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate cation exchange.
Major Products Formed:
Oxidation: Eicosanoic acid or eicosanone.
Reduction: Various reduced phosphorus compounds.
Substitution: Compounds with different cations, such as potassium or calcium salts.
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 1-eicosanol, phosphate, sodium salt involves its interaction with biological membranes. The long hydrophobic chain of 1-eicosanol integrates into lipid bilayers, while the phosphate group interacts with the polar head groups of membrane lipids. This dual interaction can influence membrane fluidity and permeability, potentially affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecanol, phosphate, sodium salt
- 1-Docosanol, phosphate, sodium salt
- 1-Hexadecanol, phosphate, sodium salt
Comparison: 1-Eicosanol, phosphate, sodium salt is unique due to its specific chain length (20 carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain analogs. This specific chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for particular applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
68186-38-9 |
|---|---|
Molekularformel |
C20H41Na2O4P |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
disodium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
PNWUDAUTDZZNGB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


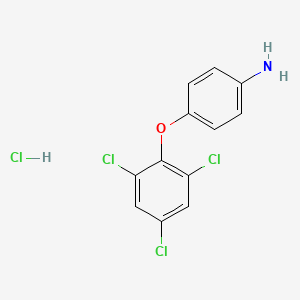
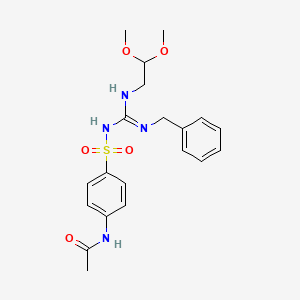
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
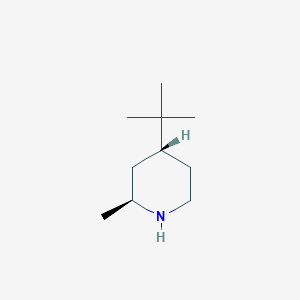
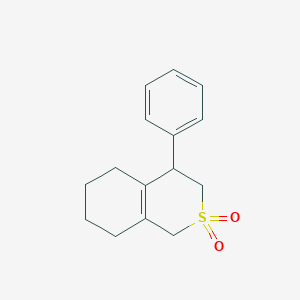
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)

